Aspergillomarasmine B

Description

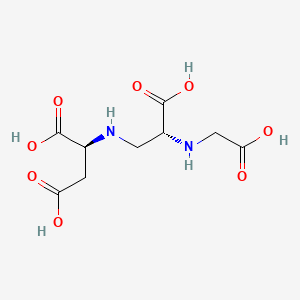

Structure

2D Structure

3D Structure

Properties

CAS No. |

3262-58-6 |

|---|---|

Molecular Formula |

C9H14N2O8 |

Molecular Weight |

278.22 g/mol |

IUPAC Name |

(2S)-2-[[(2R)-2-carboxy-2-(carboxymethylamino)ethyl]amino]butanedioic acid |

InChI |

InChI=1S/C9H14N2O8/c12-6(13)1-4(8(16)17)10-2-5(9(18)19)11-3-7(14)15/h4-5,10-11H,1-3H2,(H,12,13)(H,14,15)(H,16,17)(H,18,19)/t4-,5+/m0/s1 |

InChI Key |

FZCSTZYAHCUGEM-CRCLSJGQSA-N |

SMILES |

C(C(C(=O)O)NCC(C(=O)O)NCC(=O)O)C(=O)O |

Isomeric SMILES |

C([C@@H](C(=O)O)NC[C@H](C(=O)O)NCC(=O)O)C(=O)O |

Canonical SMILES |

C(C(C(=O)O)NCC(C(=O)O)NCC(=O)O)C(=O)O |

Other CAS No. |

3262-58-6 |

Synonyms |

aspergillomarasmine B aspergillomarasmine B, Ammonium |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies for Aspergillomarasmine B

Microbial Producers of Aspergillomarasmine B

This compound is a secondary metabolite produced by several species of fungi. Its discovery and subsequent isolation have been reported from various fungal strains, highlighting its presence in diverse ecological niches.

The production of this compound has been identified in several fungal species. mdpi.com Also known as lycomarasmic acid, it was first reported as a toxin from a plant pathogen in its isolation from Colletotrichum gloeosporioides, the causative agent of olive anthracnose. mdpi.commdpi.com Research has also documented its presence in Aspergillus flavus-oryzae, Paecilomyces sp., and Pyrenophora teres. mdpi.com

The following table summarizes the key fungal producers of this compound:

Fungal Producers of this compound| Fungal Strain | Common Association/Significance | Reference |

|---|---|---|

| Paecilomyces sp. N877 | Soil fungus | tandfonline.comresearchgate.net |

| Aspergillus flavus oryzae | Fungus used in food fermentation; also known as a plant pathogen | mdpi.commcmaster.ca |

| Colletotrichum gloeosporioides | Plant pathogen causing anthracnose in various crops, including olives | mdpi.commdpi.comresearchgate.net |

| Pyrenophora teres | Necrotrophic fungal pathogen causing net blotch disease in barley | mdpi.comwikipedia.orgapsnet.org |

Fermentation and Culture Conditions for Biosynthesis Research

The biosynthesis of this compound is achieved through the cultivation of producing fungal strains under specific laboratory conditions. While detailed protocols can vary between research groups and target organisms, some general principles apply. For instance, in the broader study of aspergillomarasmines, liquid media such as potato dextrose broth have been used to cultivate the producing fungi.

In a specific study targeting the production of Aspergillomarasmine A and B by Paecilomyces sp. N877, the fungus was isolated from a soil sample and cultivated to obtain a culture supernatant from which the compounds were then extracted. tandfonline.com The biosynthesis of related compounds in Pyrenophora teres has been studied in phosphate-buffered Fries culture medium. apsnet.org The pH of the growth medium can also be a critical factor, as it has been shown to influence the relative amounts of different aspergillomarasmine toxins produced by Pyrenophora teres. wikipedia.org

Research Methodologies for Extraction and Purification of this compound

The isolation and purification of this compound from fungal cultures involve multi-step processes designed to separate it from other metabolites and components of the fermentation broth. A common initial step is the separation of the fungal mycelium from the liquid culture filtrate, often achieved through filtration.

Following the initial separation, chromatographic techniques are typically employed for purification. Ion-exchange chromatography is a key method used for the extraction of aspergillomarasmines from the culture filtrate. In the isolation of Aspergillomarasmine A and B from the culture broth of Paecilomyces sp. N877, the culture supernatant was processed to isolate the compounds. tandfonline.com The structural elucidation and confirmation of the purified compounds are then carried out using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and mass spectrometry.

The table below outlines the general research methodologies for the extraction and purification of this compound:

Extraction and Purification Methodologies| Step | Methodology | Purpose | Reference |

|---|---|---|---|

| 1. Separation | Filtration | To separate the fungal mycelium from the liquid culture broth. | |

| 2. Extraction/Purification | Ion-Exchange Chromatography | To isolate and purify aspergillomarasmines from the culture filtrate based on their charge. | |

| 3. Structural Analysis | Spectroscopic Methods (e.g., NMR, Mass Spectrometry) | To identify and confirm the chemical structure of the isolated compound. | researchgate.net |

Biosynthetic Pathways and Enzymology of Aspergillomarasmine B

The biosynthesis of aspergillomarasmine B (AMB), a naturally occurring aminocarboxylic acid, involves a series of intricate enzymatic reactions. Understanding these pathways is crucial for both its potential applications and for elucidating fundamental biochemical processes.

Chemical and Chemoenzymatic Synthesis Methodologies of Aspergillomarasmine B and Analogs

Chemoenzymatic Approaches for Aspergillomarasmine B Synthesis

Chemoenzymatic routes have emerged as powerful alternatives to purely chemical syntheses, leveraging the high selectivity of enzymes for key bond-forming steps. researchgate.net These methods often provide excellent stereochemical control, which can be challenging to achieve through traditional chemistry. A central enzyme in the synthesis of AMB and its precursor, toxin A, is ethylenediamine-N,N′-disuccinic acid (EDDS) lyase. researchgate.netnih.gov This enzyme demonstrates broad substrate promiscuity, enabling the synthesis of a variety of aminocarboxylic acids. researchgate.netresearchgate.net

A highly effective chemoenzymatic strategy for producing this compound involves a one-pot, two-step cascade. nih.govrug.nl This process begins with the regio- and stereoselective conjugate addition of an amine donor to fumaric acid, a reaction catalyzed by EDDS lyase. nih.govresearchgate.net

The key intermediate, toxin A, is synthesized by the EDDS lyase-catalyzed addition of (S)-2,3-diaminopropionic acid to fumaric acid. nih.govresearchgate.net Following the enzymatic synthesis of toxin A, a subsequent chemical N-alkylation step is performed in the same reaction vessel. nih.govrug.nl By adding a suitable alkylating agent, such as 2-bromoacetic acid, and adjusting the reaction conditions (e.g., pH to 11 and heating to 70°C), the terminal amino group of the enzymatically-formed toxin A is alkylated to furnish this compound. rug.nl This telescoped approach, combining a biocatalytic step with a chemical one, streamlines the synthesis process, making it a rapid route to AMB and its derivatives. nih.govrug.nl The N-alkylation occurs specifically at the 2'-NH2 position of the toxin A intermediate, leading to the desired Asp–Apa–Gly structure of AMB. rug.nl

A significant achievement in the synthesis of AMB precursors has been the development of a multigram-scale biocatalytic methodology for toxin A. nih.govrsc.org By optimizing the enzymatic reaction using EDDS lyase, researchers have successfully synthesized toxin A as the desired (2S,2′S)-diastereomer from commercially available starting materials. nih.govrsc.org This optimized process achieves high conversion (>99%) and an excellent isolated yield of 82% on a multigram scale. nih.govrsc.org

The scalability of this process is notable, with reports of producing approximately 100 g of toxin A for subsequent chemical modifications. rug.nl This robust and efficient synthesis of the key chiral building block is crucial for enabling the large-scale production of AMB and a diverse library of related aminopolycarboxylic acids for further investigation. nih.govrug.nl

To facilitate studies on precision delivery and smart prodrug design, a chemoenzymatic route for a photocaged version of this compound has been established. nih.govresearcher.life Photocaging involves introducing a photolabile protecting group, which can be removed with light to release the active compound, offering spatial and temporal control. AMB was selected for this modification due to its comparable inhibitory activity to aspergillomarasmine A (AMA) and its more straightforward synthesis. nih.gov

Multigram-Scale Synthesis and Optimization Strategies

Chemical Synthetic Routes for this compound and Analogs

While chemoenzymatic methods offer high selectivity, purely chemical total syntheses have also been developed for aspergillomarasmine A (AMA), a close analog of AMB. researchgate.netnih.gov These routes provide access to analogs and are crucial for confirming the absolute stereochemical configuration of the natural products. nih.govpku.edu.cn

Several distinct strategies have been reported:

Aziridine (B145994) Intermediates: Another approach utilizes an ortho-nosyl aziridine as a key intermediate, accomplished in 9 steps with a 1% yield. researchgate.netrsc.org A more recent solid-phase approach modifying this aziridine-based route has been developed to facilitate the efficient synthesis of a broader range of analogs in higher purity and yield. nih.gov

Mitsunobu Approach: A 6-step synthesis featuring a Mitsunobu reaction has also been reported, affording a 28% yield. researchgate.net

These chemical syntheses, while often more complex than chemoenzymatic routes, have been instrumental in the structural elucidation and analog development of the aspergillomarasmine family of compounds. researchgate.netpku.edu.cn

Development of Diverse Aminopolycarboxylic Acid Libraries

The development of synthetic methodologies that allow for the creation of diverse libraries of aminopolycarboxylic acids is essential for exploring structure-activity relationships and identifying more potent MBL inhibitors. nih.gov The chemoenzymatic approach is particularly well-suited for this purpose. nih.govrsc.org

By leveraging the promiscuity of EDDS lyase, different amine donors can be used in the initial enzymatic step. nih.gov Furthermore, by varying the alkylating agent in the subsequent chemical step, a wide range of derivatives can be produced from the toxin A scaffold. nih.gov A single-step protection route for the chiral toxin A synthon was developed to facilitate derivatization at the terminal primary amine through N-sulfonylation, N-alkylation, and reductive amination. nih.govrsc.org This strategy, followed by global deprotection, has yielded a series of toxin A derivatives in moderate to good yields (23–66%) with high stereopurity. nih.govrsc.org Additionally, a "click handle" has been chemoenzymatically installed onto toxin A, further enabling derivatization and the preparation of large compound libraries for screening. rug.nl

Strategies for Stereochemical Control in this compound Synthesis

Achieving the correct stereochemistry is a critical challenge in the synthesis of complex natural products like this compound. Chemoenzymatic strategies have proven superior to purely chemical methods in this regard.

The key to stereochemical control in the chemoenzymatic synthesis of AMB lies in the enzymatic step catalyzed by EDDS lyase. rug.nlnih.gov This enzyme exhibits remarkable regio- and enantioselectivity, precisely controlling the formation of a carbon-nitrogen bond. researchgate.netnih.gov In the synthesis of the toxin A precursor, the (2S)-stereogenic center is selectively installed by the EDDS lyase, while the (2′S)-stereogenic center is derived from the configuration of the starting amine substrate, (S)-2,3-diaminopropionic acid. nih.govrug.nl

The subsequent chemical N-functionalization steps have been shown to proceed with retention of configuration, without significant epimerization. rug.nl This results in final products, including AMB and its analogs, with high diastereomeric purity (diastereomeric ratio > 95:5). rug.nlnih.govrug.nl This high level of stereochemical control is a major advantage of the biocatalytic approach. researchgate.net

Data Tables

Table 1: Chemoenzymatic Synthesis of Photocaged this compound

| Step | Description | Yield | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| 1 | N-alkylation of protected toxin A with photocaged-bromoacetic acid | 58% (for this step) | > 95:5 | nih.govrug.nl |

| 2 | Standard deprotection | - | > 95:5 | nih.govrug.nl |

Table 2: Multigram-Scale Synthesis of Toxin A

| Parameter | Result | Reference |

|---|---|---|

| Conversion | >99% | nih.govrsc.org |

| Isolated Yield | 82% | nih.govrsc.org |

| Diastereomeric Ratio (dr) | > 95:5 | nih.govrsc.org |

Structure Activity Relationship Sar Studies of Aspergillomarasmine B and Analogs

Impact of Structural Modifications on Metal-Binding Affinity

The primary mechanism of action for Aspergillomarasmine B and its analogs is their ability to chelate metal ions, particularly zinc (Zn²⁺). rsc.orgrsc.org This metal-binding capacity is fundamental to their inhibitory effects on metalloenzymes.

The structure of AMB, like AMA, contains multiple carboxylate and nitrogen atoms that act as ligands, coordinating with metal ions. tandfonline.com The crystal structure of an AMA-metal complex revealed a pentadentate ligand, meaning it uses five points of attachment to bind the metal ion, involving three nitrogen atoms and two oxygen atoms from the aspartic acid subunit. acs.orgnih.govresearchgate.net AMB replaces the terminal 2-aminopropionic acid (APA) moiety of AMA with a simpler glycine (B1666218) residue. researchgate.net This structural difference inherently alters the geometry and coordination potential of the molecule, which can affect its metal-binding affinity and specificity.

Research on a series of aminocarboxylic acid analogs, including AMB, has shown a strong correlation between their ability to bind zinc and their inhibitory potency against the New Delhi metallo-β-lactamase 1 (NDM-1). rsc.orgrsc.org Studies using isothermal titration calorimetry (ITC) to measure zinc-binding affinity revealed that compounds with stronger zinc chelation were more potent inhibitors. rsc.org While the precise binding affinity of AMB for Zn²⁺ is not as extensively documented as that of AMA, its demonstrated enzymatic inhibition suggests it is a potent zinc binder. rsc.orgrsc.org

Modifications to the core structure of these compounds have significant consequences for metal binding. For instance, studies on AMA analogs have shown that:

The four carboxylate groups and three nitrogen atoms are essential for strong Zn(II) chelation.

Modifying the N9 atom of AMA, a key metal coordination site, leads to a loss of activity and reduced Zn²⁺ affinity. acs.org

The carboxylate groups at C-7 and C-10 are not directly involved in metal coordination in the AMA-Ni²⁺ crystal structure, suggesting these positions could be modified without eliminating metal-binding capacity, potentially altering other properties. nih.gov

These findings suggest that any structural modification to AMB, such as altering its carboxylate groups or the central amine structure, would directly impact its metal-binding affinity and, consequently, its biological activity.

Correlation of Structural Elements with Enzymatic Inhibition Potency

The ability of this compound to inhibit metalloenzymes is directly linked to its structural features and its capacity for metal chelation. AMB has demonstrated inhibitory activity against both endothelin-converting enzyme (ECE) and the bacterial metallo-β-lactamase (MBL) NDM-1. rsc.orgtandfonline.comacs.org

The inhibitory activity of AMB against NDM-1 is considered promising. rsc.org Chemoenzymatically synthesized AMB showed potent inhibition of NDM-1, which is attributed to its ability to bind zinc. rsc.orgrsc.org Similarly, AMB inhibits ECE, with its activity also believed to stem from its chelating effect. tandfonline.com The inhibitory potency of AMB and related analogs against NDM-1 is directly correlated with their zinc-binding affinity. rsc.org

The following table summarizes the reported IC₅₀ values for this compound against specific enzymes, comparing it with related compounds.

| Compound | Target Enzyme | IC₅₀ (μM) | Source(s) |

| This compound (AMB) | NDM-1 | 2.63 | rsc.org |

| This compound (AMB) | Endothelin-Converting Enzyme (ECE) | 2.5 | acs.org |

| Aspergillomarasmine A (AMA) | Endothelin-Converting Enzyme (ECE) | 3.4 | acs.org |

| Ethylenediaminetetraacetic acid (EDTA) | Endothelin-Converting Enzyme (ECE) | 1.1 | acs.org |

| Toxin A | NDM-1 | 18.3 | rsc.org |

IC₅₀ (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.

SAR studies on the broader family of AMA analogs have established clear correlations:

Carboxylate Groups: The presence and positioning of carboxylate groups are critical. Replacing the aspartic acid residues in AMA with other amino acids reduces activity, confirming the necessity of these groups for inhibition.

Structural Core: Modifications to the central aliphatic spacer in related compounds were generally tolerated, but significant changes, such as elongating the linker to four methylene (B1212753) units, led to a complete loss of activity. rsc.org

Terminal Moiety: The difference between AMA and AMB lies in the terminal amino acid (2-aminopropionic acid vs. glycine). researchgate.net The potent activity of AMB shows that the simpler glycine unit is well-tolerated and effective for NDM-1 inhibition. rsc.org

These findings underscore that the enzymatic inhibition potency of AMB is a direct function of its structural elements that govern metal chelation.

Stereochemical Influences on this compound Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the biological activity of many compounds, including this compound. The specific spatial orientation of functional groups determines how a molecule interacts with its biological target.

The absolute configuration of naturally occurring this compound is (2S, 2'S). researchgate.net This specific stereoisomer is the result of its biosynthetic pathway. While SAR studies focusing specifically on the stereoisomers of AMB are limited, extensive research on the closely related AMA provides significant insight. For AMA, the natural LLL (2S, 2'S, 2''S) stereochemistry is considered critical for its maximal potency as an MBL inhibitor. researchgate.net

However, studies synthesizing various stereoisomers of AMA have revealed that the structure is highly tolerant to changes in stereochemistry at its chiral centers. researchgate.net While the natural LLL isomer remains the most effective inactivator of the NDM-1 enzyme, other stereoisomers retain a degree of activity. researchgate.net This suggests that while a specific stereochemical configuration is optimal, the core metal-chelating pharmacophore can still function even with suboptimal geometry.

Based on these findings for AMA, it is highly probable that the (2S, 2'S) configuration of this compound is crucial for its optimal inhibitory activity. Altering the stereochemistry at its chiral centers would likely change the molecule's three-dimensional shape, affecting how it presents its chelating groups (carboxylates and nitrogens) to the target metal ion within the enzyme's active site. This would, in turn, influence its binding affinity and inhibitory potency. The synthesis and evaluation of other AMB stereoisomers would be necessary to fully elucidate these influences.

Rational Design of this compound Derivatives for Enhanced Research Applications

The rational design of derivatives based on a natural product scaffold like this compound is a key strategy for developing novel research tools and potential therapeutic agents. The goal is to improve properties such as potency, selectivity, and pharmacokinetic profiles. Although most design efforts have centered on AMA, the principles and strategies are directly applicable to AMB. acs.orgresearchgate.net

The primary approach for designing derivatives involves making targeted structural modifications to explore and optimize interactions with the target enzyme. nih.govtandfonline.com Key strategies include:

Modification of Non-Coordinating Regions: The crystal structure of the AMA-metal complex showed that the C-7 and C-10 carboxylate groups were not involved in metal coordination. nih.gov This identified these positions as prime candidates for modification. Derivatives could be designed by introducing different functional groups at these sites on the AMB scaffold to potentially improve properties like cell permeability or target engagement without disrupting the core metal-chelating function.

Varying the Amino Acid Components: AMB itself is an analog of AMA where a glycine unit replaces a 2-aminopropionic acid unit. researchgate.net Further derivatives could be created by substituting the glycine or aspartic acid components of AMB with other natural or unnatural amino acids. This could fine-tune the molecule's size, shape, and charge distribution to enhance its affinity and selectivity for specific metalloenzymes. rsc.org

Chemoenzymatic Synthesis: The use of enzymes like ethylenediamine-N,N′-disuccinic acid (EDDS) lyase allows for the synthesis of a wide range of AMA and EDDS analogs by combining various amine substrates with fumaric acid. rsc.orgrsc.org This chemoenzymatic approach could be adapted to produce a library of AMB derivatives for high-throughput screening, accelerating the discovery of compounds with enhanced properties.

The following table outlines potential design strategies for AMB derivatives based on findings from related compounds.

| Design Strategy | Rationale | Potential Outcome | Source(s) |

| Modify C-terminus | Substitute the glycine residue with other amino acids. | Modulate potency and selectivity. | rsc.orgresearchgate.net |

| Modify Non-coordinating Carboxyl Groups | Introduce thioethers or other groups at positions analogous to C-7/C-10 in AMA. | Improve biological activity or pharmacokinetic properties. | nih.gov |

| Alter Central Linker | Systematically change the length and rigidity of the ethylenediamine (B42938) core. | Optimize the geometry for metal chelation and enzyme fit. | rsc.org |

| Create Stereoisomers | Synthesize and test different stereochemical configurations of AMB. | Understand the optimal 3D structure for activity. | researchgate.net |

These rational design approaches, guided by SAR data and structural biology, hold the potential to yield novel this compound derivatives with improved characteristics for use as chemical probes to study metalloenzyme function or as leads for future drug development. acs.orgresearchgate.net

Mechanistic Investigations of Aspergillomarasmine B S Biological Activities

Inhibition of Metallo-β-Lactamases (MBLs)

The primary mechanism by which aspergillomarasmine compounds, including AMB, inhibit MBLs is through the sequestration of zinc ions (Zn²⁺) from the enzyme's active site. universiteitleiden.nl This action renders the enzyme incapable of hydrolyzing β-lactam antibiotics, thereby restoring their efficacy against resistant bacteria.

Aspergillomarasmine B's inhibitory effect is rooted in its function as a selective zinc chelator. It operates by binding to and removing the essential Zn²⁺ cofactors from the active site of MBLs. universiteitleiden.nlnih.gov This process is not one of direct, competitive inhibition at the substrate binding site, but rather an indirect inactivation of the enzyme by depriving it of its necessary metallic cofactors. nih.gov The mechanism involves AMA capturing Zn²⁺ that has spontaneously dissociated from the enzyme's Zn₂ site. nih.gov This metal scavenging is highly efficient; for instance, two equivalents of AMA can effectively remove one equivalent of Zn(II) from MBLs like NDM-1, VIM-2, and IMP-7 at micromolar concentrations. acs.org

The selectivity of this chelation is a key attribute. While broad-spectrum chelators like EDTA can also inactivate MBLs, they lack specificity and can disrupt other essential physiological processes by sequestering various metal ions. In contrast, aspergillomarasmine compounds exhibit a narrower metal-binding profile, with a high affinity for Zn²⁺. acs.orgsemanticscholar.org This selectivity helps to minimize off-target effects. The native carboxylate groups of the molecule are critical for this high-affinity zinc binding.

Metallo-β-lactamases are categorized into three subclasses: B1, B2, and B3, based on their structural and functional characteristics. nih.gov The inhibitory activity of aspergillomarasmine compounds has been evaluated across these subclasses, revealing a spectrum of efficacy.

Systematic studies have shown that bacteria producing subclass B1 MBLs, such as New Delhi metallo-β-lactamase (NDM-1) and Verona integron-encoded metallo-β-lactamase (VIM-2), are generally the most susceptible to inhibition by AMA. nih.govresearchgate.net In contrast, bacteria producing subclass B2 enzymes (e.g., CphA) and subclass B3 enzymes (e.g., AIM-1) tend to be less sensitive. nih.govresearchgate.net

While the inhibitory spectrum of AMA is broad, it is demonstrably more active against the clinically significant class B1 enzymes. nih.govresearchgate.net However, the efficacy can vary even within the B1 subclass. For example, AMA is a potent inhibitor of NDM-1 and VIM-2, but less effective against some IMP-type enzymes. nih.govresearchgate.net This differential activity is linked to the Zn²⁺ affinity of the specific MBL. nih.gov

Table 1: Aspergillomarasmine A (AMA) Activity Against MBL Subclasses

| MBL Subclass | Representative Enzyme(s) | Susceptibility to AMA |

|---|---|---|

| B1 | NDM-1, VIM-2 | High |

| B1 | IMP-type | Variable, often lower than NDM/VIM |

| B2 | CphA | Low |

| B3 | AIM-1, L1 | Low |

The inactivation of MBLs by aspergillomarasmine compounds is a time-dependent process. Kinetic studies have revealed that AMA acts as a selective Zn²⁺ scavenger that indirectly inactivates NDM-1 by promoting the dissociation of a metal cofactor. nih.govmcmaster.ca This is not an instantaneous process but rather depends on the rate of zinc dissociation from the enzyme.

Research has shown that the inactivation kinetics can be influenced by the specific MBL and the concentration of the inhibitor. google.com For instance, with NDM-1, AMA was found to have an IC₅₀ of 4.0 μM, while for VIM-2, the IC₅₀ was 9.6 μM, indicating a more potent inhibition of NDM-1. universiteitleiden.nl The kinetics of this inactivation are consistent with a mechanism where the inhibitor captures the dissociated zinc, thereby shifting the equilibrium towards the inactive, metal-depleted form of the enzyme. nih.gov

The inhibition of MBLs by aspergillomarasmine compounds is intrinsically linked to the dissociation of zinc from the enzyme's active site. mcmaster.ca Class B1 MBLs typically have two zinc binding sites, designated Zn₁ and Zn₂. nih.gov The Zn₂ site generally has a lower affinity for its zinc ion, making it the more likely initial target for dissociation. nih.gov Aspergillomarasmine A is thought to capture the Zn²⁺ that spontaneously dissociates from this Zn₂ site. nih.gov

A variety of in vitro enzyme assays have been employed to characterize the inhibitory activity of aspergillomarasmine compounds against MBLs. These assays typically use purified MBL enzymes and a chromogenic β-lactam substrate, such as nitrocefin (B1678963) or CENTA, which changes color upon hydrolysis. google.com By measuring the rate of color change in the presence of varying concentrations of the inhibitor, key kinetic parameters like the half-maximal inhibitory concentration (IC₅₀) can be determined.

These studies have consistently demonstrated the potent inhibitory effect of AMA on several key MBLs. For example, IC₅₀ values for AMA against NDM-1 have been reported to be in the low micromolar range. Furthermore, in vitro assays have been crucial in elucidating the mechanism of inhibition, confirming that it is dependent on the availability of zinc. Assays performed in zinc-depleted versus zinc-supplemented buffers have shown that the inhibitory activity is significantly enhanced in low-zinc conditions, supporting the zinc chelation mechanism. acs.org

Equilibrium dialysis and metal analysis studies have provided direct evidence for zinc removal. These experiments have shown that AMA can effectively strip one equivalent of Zn(II) from MBLs like NDM-1, VIM-2, and IMP-7. universiteitleiden.nlacs.org

The efficacy of aspergillomarasmine compounds has been validated in both bacterial cell cultures and in vivo animal models. In bacterial systems, the combination of AMA with a β-lactam antibiotic, such as meropenem (B701), has been shown to restore the antibiotic's activity against MBL-producing strains of Escherichia coli and Klebsiella pneumoniae. nih.govresearchgate.net These studies have demonstrated a significant reduction in the minimum inhibitory concentration (MIC) of the antibiotic in the presence of AMA.

In vivo studies using murine models of infection have further substantiated these findings. In mice infected with NDM-1-producing K. pneumoniae, co-administration of AMA with meropenem resulted in improved treatment outcomes and reduced bacterial load compared to treatment with meropenem alone. researchgate.net These results highlight the potential of aspergillomarasmine compounds to overcome carbapenem (B1253116) resistance in a clinical setting.

The effectiveness of the AMA/meropenem combination has also been explored against bacteria producing multiple β-lactamases. asm.org While the combination is effective against many strains, its efficacy can be diminished in clinical isolates that produce certain NDM variants or other types of β-lactamases, such as OXA-type carbapenemases. asm.org This underscores the complexity of antibiotic resistance and the need for combination therapies that can address multiple resistance mechanisms simultaneously. asm.org

In vitro Enzyme Assays and Kinetic Studies

Inhibition of Endothelin-Converting Enzyme (ECE)

This compound (AM-B), along with its closely related analogue Aspergillomarasmine A (AM-A), has been identified as a potent inhibitor of Endothelin-Converting Enzyme (ECE). agriculturejournals.cz ECE is a crucial metalloendopeptidase involved in the biosynthesis of endothelin-1 (B181129) (ET-1), a powerful vasoconstrictor peptide. agriculturejournals.cz The inhibitory action of AM-B on ECE suggests its potential in modulating processes where ET-1 plays a pathogenic role. agriculturejournals.cz

Initial screenings of microbial culture broths for ECE inhibitors led to the isolation of AM-A and AM-B from Paecilomyces sp. N877. agriculturejournals.cz In vitro studies demonstrated the significant inhibitory capacity of these compounds. Specifically, this compound exhibited a strong inhibitory effect on ECE. mdpi.com

Metal Chelation as a Mechanism of ECE Inhibition

The primary mechanism by which this compound inhibits Endothelin-Converting Enzyme is through metal chelation. agriculturejournals.cz ECE is a metalloprotease, meaning it requires a metal cofactor, specifically zinc (Zn²⁺), for its catalytic activity. nih.govresearchgate.net this compound, with its multiple carboxyl and amino groups, acts as an effective chelating agent, binding to these essential metal ions. agriculturejournals.czwikipedia.org

The inhibitory activity of AM-B against ECE is influenced by the presence of different metal ions. Studies have shown that the addition of Zn²⁺ can affect the inhibitory potency of AM-B, confirming the role of zinc chelation in its mechanism. agriculturejournals.cz Interestingly, the presence of Fe²⁺ also had a significant impact on the inhibitory action of AM-B, more so than on its counterpart, AM-A, suggesting a difference in their respective chelating abilities. agriculturejournals.cz This suggests that while the core inhibitory action is due to chelation, the specifics of metal ion affinity can vary between these related molecules. agriculturejournals.cz The ability of this compound to chelate the zinc ion from the active site of ECE effectively inactivates the enzyme, preventing the conversion of big ET-1 to the active ET-1. agriculturejournals.cz

The following table summarizes the inhibitory concentrations of this compound and related compounds against ECE.

| Compound | IC₅₀ (μM) | Source |

| This compound | 2.5 | mdpi.com |

| Aspergillomarasmine A | 3.4 | mdpi.com |

| EDTA | 1.1 | mdpi.com |

This table presents the half maximal inhibitory concentration (IC₅₀) values of this compound, Aspergillomarasmine A, and EDTA against Endothelin-Converting Enzyme (ECE).

Phytotoxic Effects of this compound (Toxin C)

This compound is recognized for its phytotoxic activity and is identified as Toxin C, a virulence factor produced by the fungus Pyrenophora teres. nih.gov This necrotrophic fungal pathogen is the causative agent of net blotch, a significant disease affecting barley (Hordeum vulgare) worldwide. agriculturejournals.czwikipedia.org The production of this compound, along with other related toxins, is a key component of the disease syndrome, contributing to the pathogen's ability to cause disease. nih.gov

Proposed Mechanisms of Phytotoxicity, including Iron Chelation

The primary proposed mechanism for the phytotoxicity of this compound is its ability to chelate metal ions, particularly iron (Fe³⁺). nih.govmdpi.com This function is attributed to the marasmin class of toxins, to which this compound belongs. mdpi.com The chelation of iron is believed to disrupt the water balance within the plant cells, leading to the observed wilting and tissue collapse. nih.gov

The activity of this compound is reportedly enhanced in the presence of ferric ions, supporting the iron chelation hypothesis. nih.gov By sequestering iron, an essential micronutrient for plants, the toxin can interfere with numerous physiological processes, including chlorophyll (B73375) synthesis and electron transport chains, leading to chlorosis and necrosis. nih.govmdpi.com The formation of toxic iron chelates has been suggested as a key factor in its phytotoxic action. nih.gov

The following table outlines the phytotoxic effects of this compound and its related compounds on barley.

| Toxin | Chemical Name | Observed Symptoms | Toxic Concentration | Source |

| Toxin C | This compound | Distinct necrosis and chlorosis | - | nih.gov |

| Toxin A | N-(2-amino-2-carboxyethyl)aspartic acid | Chlorosis and little necrosis | 0.75 mM | nih.gov |

| Toxin B | Anhydroaspergillomarasmine A | Weakly toxic | 1 mmol/L | nih.govnih.gov |

This table summarizes the phytotoxic effects of toxins produced by Pyrenophora teres on barley.

Inhibition of Angiotensin-Converting Enzyme

This compound has been shown to be an inhibitor of Angiotensin-Converting Enzyme (ACE). nih.govgoogle.com ACE is a zinc-dependent metallopeptidase that plays a critical role in the renin-angiotensin system (RAS) by converting angiotensin I to the potent vasoconstrictor angiotensin II. mdpi.com The inhibitory activity of this compound against ACE was discovered in the 1980s. nih.govgoogle.com

Similar to its inhibition of ECE, the mechanism of ACE inhibition by this compound is attributed to its metal-chelating properties. nih.gov The active site of ACE contains a zinc ion that is essential for its catalytic function. mdpi.com this compound can sequester this Zn²⁺ ion, thereby inactivating the enzyme. nih.gov This mode of action is shared by other ACE inhibitors, such as captopril, which also interact with the active site zinc ion. mdpi.comnih.gov The ability of this compound to act as a chelating agent for the zinc cofactor in ACE underscores its potential as a modulator of the renin-angiotensin system. nih.gov

Targeting Bacterial Nickel Transport and Ni-Dependent Enzymes

Recent research has highlighted a novel biological activity of Aspergillomarasmine A (a close structural analog of this compound) in targeting bacterial nickel (Ni²⁺) transport systems, which in turn inhibits the function of essential nickel-dependent enzymes. dntb.gov.uanih.gov This mechanism presents a potential strategy for combating bacterial virulence. researchgate.net

Microbial nickel homeostasis is crucial for the virulence of several pathogenic bacteria, as Ni²⁺ is an essential cofactor for enzymes like urease and [NiFe]-hydrogenases. nih.govresearchgate.net These enzymes are involved in processes such as colonization and persistence in the host. researchgate.net Aspergillomarasmine A, a fungal metallophore, demonstrates a narrow specificity for chelating Ni²⁺, as well as Zn²⁺ and Co²⁺. researchgate.net

This specificity allows it to block the uptake of Ni²⁺, thereby attenuating the activity of Ni-dependent enzymes. researchgate.net The inhibition is enhanced when Aspergillomarasmine A is complexed with zinc (Zn-AMA), which competes with the native nickelophore for Ni²⁺ uptake. nih.govresearchgate.net Biochemical analyses have shown that AMA-metal complexes bind with high affinity to NikA, the periplasmic substrate-binding protein of the Ni²⁺ uptake system in bacteria like Klebsiella pneumoniae and E. coli. researchgate.netnih.gov Structural studies of NikA in complex with Ni-AMA have revealed that the coordination geometry of the complex mimics that of the native ligand, providing a structural basis for its inhibitory action. nih.govresearchgate.net By blocking nickel transport, Aspergillomarasmine A and its complexes can perturb hydrogen metabolism and ureolysis. researchgate.net

The following table details the binding affinities of Aspergillomarasmine A complexes to NikA.

| Compound | Binding Affinity (Kd) to NikA | Source |

| Zn-AMA (from K. pneumoniae) | 6.8 μM | oup.com |

| Zn-AMA (from E. coli) | ~2 μM | nih.govoup.com |

This table shows the dissociation constants (Kd) for the binding of Zinc-Aspergillomarasmine A (Zn-AMA) to the nickel-binding protein NikA from different bacterial species.

Inhibition of Urease and [NiFe]-Hydrogenase Activity

The functionality of both urease and [NiFe]-hydrogenase is critically dependent on the incorporation of nickel into their active sites. researchgate.net Urease, which catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide, plays a key role in the pathogenesis of urinary tract infections by raising the pH of urine, leading to the formation of struvite crystals and facilitating biofilm formation. nih.gov [NiFe]-hydrogenases are involved in hydrogen metabolism and are important for the colonization and persistence of various pathogens. researchgate.netnih.gov

Aspergillomarasmine A, particularly when complexed with zinc (Zn-AMA), effectively inhibits the activity of both urease and [NiFe]-hydrogenase. oup.comnih.gov Studies have shown that bacterial exposure to AMA leads to a significant reduction in ureolysis and hydrogen metabolism. researchgate.net This inhibitory effect stems from AMA's ability to sequester nickel ions, thereby preventing their delivery to and incorporation into these nickel-dependent enzymes. researchgate.net The disruption of these enzymatic activities represents a promising strategy for developing anti-virulence agents. nih.gov By targeting nickel homeostasis, AMA can attenuate key pathogenic mechanisms of bacteria such as Klebsiella pneumoniae. researchgate.net

Competitive Binding with Periplasmic Nickel-Binding Proteins (NikA)

The primary mechanism by which Aspergillomarasmine A inhibits nickel-dependent enzymes is through its interaction with the periplasmic nickel-binding protein, NikA. researchgate.net In many Gram-negative bacteria, including Escherichia coli and Klebsiella pneumoniae, NikA is the initial and crucial component of the nickel uptake system. researchgate.netoup.com It functions by binding nickel complexes in the periplasm and delivering them to the NikBCDE ABC transporter for translocation into the cytoplasm. researchgate.net

Aspergillomarasmine A, especially in a complex with zinc (Zn-AMA) or cobalt (Co-AMA), acts as a competitive inhibitor of NikA. oup.comnih.gov It effectively competes with the natural nickel-carrying molecule, typically a complex of nickel with two L-histidine molecules (Ni(II)-(L-His)₂), for binding to NikA. researchgate.netoup.com Structural analyses have revealed that the coordination geometry of the AMA-metal complex mimics that of the native Ni-(L-His)₂ ligand, allowing it to bind with high affinity to the NikA protein. researchgate.netnih.gov This competitive binding effectively blocks the uptake of nickel into the bacterial cell, thereby starving the nickel-dependent enzymes of their essential metallic cofactor. researchgate.net

The binding affinities of various ligands to NikA have been determined, highlighting the competitive nature of AMA complexes.

| Ligand | Organism | Dissociation Constant (Kd) |

|---|---|---|

| Ni(II)-(L-His)₂ | E. coli | 0.3–0.8 µM |

| Zn(II)-AMA | E. coli (EcNikA) | ~2 µM |

| Zn(II)-AMA | Klebsiella pneumoniae | 6.8 μM |

Data sourced from multiple studies. oup.comnih.govoup.com

The data clearly indicates that while the native nickel complex has a higher affinity, the Zn-AMA complex still binds with significant affinity, allowing it to effectively compete for and inhibit the nickel transport pathway. oup.com This targeted disruption of nickel import via competitive binding to NikA is the cornerstone of Aspergillomarasmine A's ability to inhibit urease and [NiFe]-hydrogenase activity. researchgate.net

Advanced Analytical and Structural Characterization in Aspergillomarasmine B Research

Spectroscopic Techniques for Investigating Metal Complexation (e.g., NMR, ICP-AES)

Spectroscopic methods are fundamental in elucidating the mechanism by which Aspergillomarasmine A (AMA) interacts with metal ions, particularly in the context of its function as a metallo-β-lactamase (MBL) inhibitor. These techniques provide insights into both the sequestration of free metals and the extraction of metals from enzyme active sites.

Nuclear Magnetic Resonance (NMR) Spectroscopy has been employed to probe the interaction between AMA and MBLs. nih.gov In these studies, the native Zn(II) ions in the MBL active site are often replaced with Co(II), a paramagnetic metal ion that induces significant shifts in the 1H NMR spectrum, allowing researchers to monitor the metal-binding environment. nih.govacs.org When Co(II)-substituted MBLs such as NDM-1, VIM-2, and IMP-7 were titrated with AMA at millimolar concentrations, the results showed that AMA removes the Co(II) ions from the enzyme's active site. acs.orgnih.gov This is evidenced by the disappearance of the hyperfine-shifted signals characteristic of the Co(II)-bound protein, rather than the appearance of new signals that would indicate the formation of a stable, long-lived ternary complex (Enzyme-Metal-AMA). nih.gov

Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) provides a quantitative measure of metal content. This technique has been crucial in demonstrating that AMA's inhibitory action is a direct result of metal ion removal. nih.gov Equilibrium dialysis experiments followed by ICP-AES analysis showed that as the concentration of AMA increases, the amount of zinc bound to MBLs like NDM-1, VIM-2, and IMP-7 decreases significantly. nih.govresearchgate.net For instance, incubating these enzymes with AMA led to the removal of approximately one equivalent of Zn(II), which is essential for their catalytic activity. acs.org

| Enzyme | Initial Zn(II) Equivalents | Zn(II) Equivalents after AMA Treatment | Reference |

| NDM-1 | ~1.9 | Decreased with increasing AMA concentration | nih.gov |

| VIM-2 | ~2.0 | Decreased with increasing AMA concentration | nih.gov |

| IMP-7 | ~1.8 | Decreased with increasing AMA concentration | nih.gov |

This table summarizes the findings from ICP-AES analysis showing the reduction in zinc content of various metallo-β-lactamases upon incubation with Aspergillomarasmine A.

X-ray Crystallography of Aspergillomarasmine B-Metal Complexes

To date, the definitive three-dimensional structure of an aspergillomarasmine-metal complex has been determined through X-ray crystallography of Aspergillomarasmine A (AMA) complexed with nickel (Ni2+). acs.orgnih.gov Attempts to crystallize AMA with its primary biological targets, Zn2+ or Co2+, proved challenging. acs.orgnih.gov

The crystal structure of the AMA-Ni2+ complex revealed critical details about its coordination chemistry. acs.org Key findings from the X-ray diffraction analysis include:

Coordination Geometry : AMA coordinates to the Ni2+ center in a distorted octahedral geometry. acs.orgresearchgate.net

Pentadentate Ligand : The AMA molecule acts as a pentadentate ligand, meaning it binds to the central metal ion through five of its own atoms. acs.orgnih.gov This contradicted earlier predictions that modeled it as a hexadentate complex. nih.gov

Binding Sites : The coordination involves three nitrogen atoms (N2, N6, N9) and two oxygen atoms from the aspartic acid subunit (O4A, O1B). acs.orgresearchgate.net The sixth coordination site in the crystal was occupied by a carboxylate oxygen from an adjacent AMA-Ni2+ complex, considered an artifact of the crystallization process. acs.orgnih.gov

The mean bond distances for the Ni-N and Ni-O bonds in the complex are comparable to those found in related Ni(II) complexes, further validating the structural model. acs.org This structural information provides a molecular basis for AMA's high affinity and selectivity for certain metal ions. nih.gov

| Parameter | Description | Finding | Reference |

| Compound | Complex Studied | AMA-Ni2+ | acs.org |

| Ligand Nature | How AMA binds the metal | Pentadentate | acs.orgnih.gov |

| Geometry | 3D arrangement around the metal | Distorted Octahedral | acs.orgresearchgate.net |

| Coordinating Atoms | Specific atoms from AMA binding Ni2+ | N2, N6, N9, O4A, O1B | acs.org |

| Ni-L Bond Distances | Measured bond lengths | Ni-N: 2.057–2.119 Å; Ni-O: comparable to related complexes | acs.org |

This table presents the key structural features of the Aspergillomarasmine A-Nickel complex as determined by X-ray crystallography.

Mass Spectrometry Applications in this compound Research

Mass spectrometry (MS) is a versatile tool used in AMA research for several purposes, from basic characterization to complex mechanistic studies.

Characterization : High-resolution mass spectrometry (HRMS) is routinely used to confirm the identity and purity of newly synthesized AMA and its analogs. rug.nlacs.org

Analysis of Metal Complexation : Electrospray ionization mass spectrometry (ESI-MS) can be used to directly observe AMA in its free form and in complex with metal ions like Zn2+. nih.gov

Probing Enzyme Inhibition : Intact protein MS analysis is a powerful method to study the effect of AMA on target enzymes. For example, by comparing the mass spectra of NDM-1 before and after treatment with AMA, researchers can observe changes corresponding to the loss of a Zn2+ ion, providing direct evidence of the metal sequestration mechanism. nih.gov

Native MS : Native mass spectrometry, which analyzes proteins in their folded, non-denatured state, has been used to probe the different metalloforms (e.g., apo, mono-Zn(II), di-Zn(II)) of MBLs. nih.gov This helps establish a baseline for the enzymes' metal-binding states before assessing the impact of AMA. nih.gov

These MS-based approaches have been instrumental in confirming that AMA's mode of action involves the physical removal of essential metal cofactors from target enzymes. nih.govnih.gov

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determinations

Isothermal Titration Calorimetry (ITC) is the gold standard for measuring the thermodynamics of binding interactions in solution. malvernpanalytical.com It directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment. malvernpanalytical.com

In AMA research, ITC has been used to:

Determine Metal Selectivity : ITC analysis showed that AMA binds to Zn2+ and Ni2+, but does not interact appreciably with biologically abundant metal cations like Mg2+ and Ca2+. nih.gov

Quantify Binding Affinity : ITC is used to measure the binding affinity of AMA and its analogs for zinc. universiteitleiden.nl However, for very high-affinity interactions (subnanomolar Kd values), the heat change is not accurately measured, making precise Kd determination difficult. nih.gov In the case of AMA's interaction with Zn2+, the affinity was so high that ITC was unsuitable for precise measurement, leading researchers to use a more sensitive competition assay. nih.gov

Thermodynamic Profiling : ITC studies on the interaction of AMA-metal complexes with proteins, such as the nickel transport protein NikA, have provided detailed thermodynamic profiles. nih.gov For example, the binding of Ni-AMA to NikA was found to be an exothermic, enthalpy-driven process. nih.gov

| Interacting Molecules | Technique | Key Finding (Kd) | Reference |

| AMA and Zn2+ | ITC | High affinity, but Kd too low for precise ITC measurement | nih.gov |

| AMA and Ni2+ | Competition ITC | ~80 pM | nih.gov |

| Ni-(l-His)2 and NikA | ITC | ~2 μM | nih.gov |

| Ni-AMA and NikA | ITC | ~2 μM | nih.gov |

| Zn-AMA(His) and NikA | ITC | ~1 μM | nih.gov |

This table provides a summary of binding affinity (Kd) values determined by Isothermal Titration Calorimetry for Aspergillomarasmine A and related complexes.

Theoretical and Computational Studies of Aspergillomarasmine B

Molecular Docking and Simulation Studies of Enzyme Interactions

Molecular docking and molecular dynamics (MD) simulations are cornerstone computational techniques for predicting and analyzing the interaction between a ligand, such as Aspergillomarasmine B, and a protein target. These methods have been instrumental in understanding how aspergillomarasmine analogues inhibit metallo-β-lactamases (MBLs), a class of enzymes that confer antibiotic resistance in bacteria by hydrolyzing β-lactam antibiotics. nih.gov

Docking studies predict the preferred orientation of a molecule when bound to a receptor, providing insights into binding affinity and the specific interactions that stabilize the complex. For aspergillomarasmine-like compounds, docking into the active site of MBLs like New Delhi Metallo-β-lactamase (NDM-1), Verona integron-encoded MBL (VIM-2), and imipenemase-type MBL (IMP-7) has been a key focus. These studies help identify the crucial amino acid residues involved in binding. While specific docking scores for AMB are not extensively published, studies on the closely related AMA and other inhibitors reveal the fundamental interactions. For instance, docking of inhibitors into NDM-1 has shown interactions with key residues in the active site, including multiple histidine residues (His120, His122, His189, His250) and others like Asn220 and Cys208 that coordinate the catalytic zinc ions. nih.govnih.gov

Molecular dynamics simulations build upon docking poses to model the behavior of the ligand-protein complex over time, providing information on its stability and conformational changes. MD simulations have been used to assess the stability of inhibitor-MBL complexes, confirming that the inhibitor remains securely bound within the active site. researchgate.net These simulations can reveal the dynamic nature of the interactions, such as the role of water molecules and the flexibility of certain protein loops, which are critical for a complete understanding of the inhibitory mechanism.

| Enzyme Target | Key Interacting Residues (Predicted via Analogue Docking) | Interaction Type |

| NDM-1 | His120, His122, His189, Cys208, His250 | Zinc Ion Chelation |

| VIM-2 | Asn233 | Hydrogen Bonding |

| IMP-7 | (General active site binding) | Zinc Ion Chelation |

Computational Modeling of Metal Chelation Dynamics

The primary mechanism by which this compound and its analogues inhibit metallo-enzymes is through the chelation of essential metal cofactors from the enzyme's active site. mdpi.com Computational modeling has been pivotal in understanding the dynamics and structural basis of this metal sequestration, particularly the removal of Zn(II) ions from MBLs. mdpi.com

While obtaining a crystal structure of an AMB-metal complex has been challenging, researchers successfully crystallized its close analogue, Aspergillomarasmine A (AMA), in a complex with nickel (Ni(II)). acs.org This AMA-Ni(II) structure serves as a validated computational and structural model for how both AMA and AMB coordinate with divalent metal ions like Zn(II). acs.org X-ray diffraction analysis of the complex revealed that the aspergillomarasmine molecule acts as a pentadentate ligand, meaning it binds to the central metal ion through five different atoms. acs.org This coordination geometry was different from earlier models that had predicted a hexadentate complex. researchgate.net

The computational model derived from this crystal structure shows that the metal ion is coordinated by three nitrogen atoms and two oxygen atoms from one of the aspartic acid subunits, resulting in a distorted octahedral geometry. acs.org Solution-state studies and computational models confirm a 1:1 binding stoichiometry between the aspergillomarasmine molecule and a Zn(II) ion. acs.org This powerful chelation allows the molecule to effectively "steal" the zinc ions essential for the catalytic activity of MBLs, thus inhibiting their function and restoring the efficacy of β-lactam antibiotics. mdpi.comresearchgate.net The high affinity for zinc is a key determinant of the inhibitory potency of this class of compounds.

| Parameter | Description based on AMA-Ni(II) Computational Model | Reference |

| Ligand Type | Pentadentate | acs.orgresearchgate.net |

| Coordinating Atoms | 3 Nitrogen atoms, 2 Oxygen atoms | acs.org |

| Coordination Geometry | Distorted Octahedral | acs.org |

| Binding Stoichiometry | 1:1 (AMA:Metal Ion in solution) | acs.org |

| Mean Ni-N Bond Distance | 2.057–2.119 Å | acs.org |

| Mean Ni-O Bond Distance | 2.057–2.119 Å | acs.org |

In Silico Screening for this compound Activity

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. researchgate.net This approach has been widely applied to discover new inhibitors for various enzymes, including MBLs, and is highly relevant to finding or optimizing the activity of molecules like this compound. mdpi.com

The process begins with a known protein target structure, such as the crystal structure of NDM-1, and a large digital library of small molecules, which can include natural products, existing drugs, or synthetically designed compounds. nih.govresearchgate.net Using molecular docking programs, each molecule in the library is computationally "docked" into the active site of the target protein. The docking process calculates a score, often representing the predicted binding free energy, which indicates how strongly the molecule might interact with the target. acs.org

Compounds with the best scores are selected as "hits" for further investigation, which may involve more rigorous computational analysis like molecular dynamics simulations, followed by experimental validation in the lab. researchgate.net Aspergillomarasmine A was itself identified as a potent NDM-1 inhibitor through the screening of natural products. mdpi.comresearchgate.net In subsequent in silico studies, the predicted binding energy of aspergillomarasmine has been used as a benchmark to evaluate newly discovered inhibitors. acs.org For example, a virtual screening study might identify novel phytochemicals with better predicted binding energies than known inhibitors, marking them as promising candidates for development. acs.org This methodology allows researchers to efficiently sift through millions of potential compounds, saving significant time and resources compared to traditional high-throughput screening.

| Compound | Target Enzyme | Predicted Binding Energy (kcal/mol) |

| Aspergillomarasmine | NDM-1 | -7.36 |

| Tiopronin | NDM-1 | -7.94 |

| Thiorphan | NDM-1 | -7.04 |

| D-captopril | NDM-1 | -6.63 |

| Dimercaprol | NDM-1 | -3.10 |

Table based on comparative data from a 2023 in silico screening study. acs.org

Future Research Directions and Research Applications of Aspergillomarasmine B

Elucidation of Broader Biological System Interactions

A significant area of future research lies in understanding the full scope of AMB's interactions with various biological systems beyond its known targets. Early studies have identified AMB, alongside AMA, as a potent inhibitor of endothelin-converting enzyme (ECE), a phosphoramidon-sensitive metalloendopeptidase involved in the production of the potent vasoconstrictor peptide endothelin-1 (B181129). jst.go.jptandfonline.comtandfonline.comoup.com This inhibitory action is thought to be primarily due to the compound's metal-chelating properties. tandfonline.com

Further investigations are needed to delineate the specificity and mechanism of this inhibition. For instance, research has indicated that the chelating ability of AMB may differ from that of AMA, as evidenced by the differential influence of Fe²⁺ ions on their respective inhibitory activities against ECE. tandfonline.com Exploring these nuances will be critical in determining the potential of AMB as a modulator of the endothelin system, which plays a role in various cardiovascular pathologies.

Table 1: Known Biological Targets of Aspergillomarasmine B

| Enzyme Target | Biological System | Noted Effect | Probable Mechanism |

| Endothelin-Converting Enzyme (ECE) | Cardiovascular System | Inhibition | Metal Chelation |

Future studies should aim to screen AMB against a wider panel of metalloenzymes to map its interaction profile. This could reveal novel targets and pathways affected by AMB, potentially uncovering new therapeutic avenues or explaining its broader physiological effects.

Development of this compound as a Biochemical Probe

The unique structure and activity of AMB make it a candidate for development into a biochemical probe for studying biological systems. A key advancement in this area is the establishment of a chemoenzymatic route for the synthesis of photocaged this compound. nih.gov Photocaged compounds are inert derivatives that can be activated by light, allowing for precise spatial and temporal control over the release of the active molecule.

This development opens up several research possibilities:

Precision Targeting: A photocaged AMB could be used to study the acute effects of ECE inhibition in specific tissues or even within single cells, without the confounding systemic effects of conventional administration. nih.gov

Mechanism of Action Studies: By controlling the exact timing of AMB release, researchers can more accurately study the immediate downstream effects of its interaction with target enzymes.

"Smart" Prodrug Design: The successful synthesis of a photocaged AMB serves as a proof-of-concept for smart prodrug design, where the drug's release is triggered by a specific stimulus, prompting further research into precision delivery systems. nih.gov

Further research is required to optimize the uncaging efficiency of photocaged AMB and to apply it in relevant biological models to fully exploit its potential as a research tool. nih.gov

Exploration of Novel Biocatalytic Applications of Biosynthetic Enzymes

The enzymes involved in the biosynthesis of aspergillomarasmines are powerful tools for creating structurally diverse aminocarboxylic acids. This compound is structurally derived from Toxin A, a biosynthetic precursor also shared with AMA. nih.govrug.nl The synthesis of these compounds can be achieved through chemoenzymatic routes that utilize enzymes with broad substrate promiscuity. researchgate.net

Key enzymes and their applications include:

Ethylenediamine-N,N′-disuccinic acid (EDDS) lyase: This enzyme is pivotal in the chemoenzymatic synthesis of AMB. nih.govresearchgate.net It catalyzes the highly regio- and stereoselective addition of various amino acids to fumarate. rug.nlresearchgate.net Its broad substrate tolerance allows for the creation of not only AMB but also a range of related homologues and derivatives by varying the amine donor or the subsequent alkylating agent. researchgate.netnih.gov

AMA Synthase (AMAS): This enzyme, identified from Aspergillus oryzae, is responsible for the natural biosynthesis of AMA from L-aspartic acid and O-phospho-L-serine, proceeding through the Toxin A intermediate. researchgate.netpku.edu.cnacs.orgresearchgate.net The spacious substrate-binding pocket of AMAS and its variants suggests a high potential for producing a wide array of molecules containing C-N bonds, which could include novel AMB analogues. acs.org

Future research will likely focus on enzyme engineering to further broaden the substrate scope and enhance the catalytic efficiency of these biocatalysts. This could lead to the generation of large libraries of AMB-related compounds for screening against various biological targets, accelerating the discovery of new bioactive molecules.

Investigating the Ecological Roles of this compound

While the bioactivity of aspergillomarasmines in clinical and laboratory settings is a major focus, their role in the natural environment remains less understood. The aspergillomarasmines were initially characterized for their phytotoxic activity, causing wilting and necrotic symptoms in plants. rug.nl This suggests a role in fungal pathogenesis or competition.

Future research should aim to specifically dissect the ecological function of AMB. Key questions to be addressed include:

What is the relative contribution of AMB compared to AMA in the phytotoxicity of producing fungi?

Does AMB's metal-chelating ability play a role in nutrient acquisition (e.g., scavenging essential trace metals) from the environment or a host plant?

How does the production of AMB benefit the fungus in its interactions with other microorganisms (bacteria, other fungi) in its ecological niche?

Answering these questions will require a combination of molecular genetics, analytical chemistry, and plant pathology to correlate AMB production with fungal fitness and virulence in an ecological context. This integrated "chemical ecogenomics" approach could provide deeper insights into the functions of fungal secondary metabolites.

Methodological Advancements in this compound Synthesis and Characterization

Significant progress has been made in the synthesis of this compound, moving from reliance on isolation from natural sources to more controlled and scalable chemical methods. Chemoenzymatic synthesis has emerged as a particularly powerful strategy. nih.govnih.gov

Table 2: Key Methodological Advancements in this compound Synthesis

| Method | Key Features | Starting Materials/Intermediates | Key Enzyme(s) | Outcome |

| One-Pot Chemoenzymatic Cascade | Combines enzymatic conjugate addition with chemical N-alkylation in a single reaction vessel. nih.govresearchgate.net | (S)-2,3-diaminopropionic acid, Fumaric acid, Bromoacetic acid. nih.gov | EDDS Lyase | Rapid synthesis of AMB and its homologues. rug.nlresearchgate.net |

| Toxin A as a Building Block | Utilizes the natural precursor Toxin A for subsequent chemical modification. nih.govrug.nl | Toxin A | EDDS Lyase (for Toxin A synthesis) | Access to AMB and other complex aminocarboxylic acids. rug.nl |

| Synthesis of Photocaged AMB | A multi-step chemoenzymatic route to install a photolabile protecting group. nih.gov | Fully protected Toxin A, Photocaged-bromoacetic acid. | EDDS Lyase (for precursor synthesis) | Creation of a "smart" AMB derivative for use as a biochemical probe. nih.gov |

The absolute configuration of AMB has been established as (2S, 2'S). rug.nl Future work in this area will likely focus on refining these synthetic routes to improve yields, reduce steps, and expand the diversity of accessible analogues. Furthermore, advanced analytical techniques will be crucial for the characterization of these novel compounds and for studying their complex interactions with biological targets.

Q & A

Q. What are the standard methodologies for synthesizing Aspergillomarasmine B with high stereochemical purity?

this compound is synthesized via chemoenzymatic routes using ethylenediamine-N,N’-disuccinic acid lyase (EDDS lyase) to generate precursors like Toxin A, which is then derivatized. Key steps include enzymatic catalysis (achieving >99% conversion and 82% isolated yield), single-step protection of the chiral synthon for functionalization (e.g., N-sulfonylation or reductive amination), and global deprotection to yield stereopure products (dr > 95:5). This approach enables scalable production (>1 gram) and facilitates analog design .

Q. How does this compound inhibit metallo-β-lactamases (MBLs) at the molecular level?

this compound, like its structural analog AMA, acts as a Zn(II) chelator, selectively removing metal ions from MBL active sites. Equilibrium dialysis studies show that 2 equivalents of AMA remove 1 equivalent of Zn(II) from NDM-1, VIM-2, and IMP-7 at micromolar concentrations, disrupting β-lactam hydrolysis. This metal-depletion mechanism is critical for restoring β-lactam antibiotic efficacy against MBL-producing pathogens .

Advanced Research Questions

Q. What experimental strategies can address discrepancies in metal stoichiometry observed during this compound’s inhibition of MBLs?

Discrepancies arise from assay conditions: at micromolar MBL concentrations, AMA removes 1 Zn(II) per 2 AMA molecules, whereas 1H NMR studies at millimolar concentrations show removal of 2 Co(II) ions. To resolve this, researchers should standardize buffer conditions (e.g., pH, ionic strength) and validate findings using complementary techniques like inductively coupled plasma mass spectrometry (ICP-MS) or X-ray absorption spectroscopy (XAS) .

Q. How can chemoenzymatic routes be optimized to improve yields of derivatized this compound analogs?

Current yields for photocaged this compound are low (8%), likely due to inefficient photoactive group incorporation. Optimization strategies include:

Q. What structural modifications enhance this compound’s selectivity for specific MBL subtypes?

Structure-activity relationship (SAR) studies reveal that stereochemistry and functional groups influence potency. For example:

- The natural LLL stereoisomer of AMA shows superior NDM-1 inhibition compared to analogs with altered configurations.

- Introducing click handles (e.g., azide groups) enables targeted derivatization for subtype-specific binding. Computational docking and free-energy simulations can guide rational design of selective inhibitors .

Q. What in vitro and in vivo models validate the efficacy of this compound in restoring β-lactam antibiotic activity?

- In vitro: Synergy assays (checkerboard or time-kill curves) with meropenem/imipenem against MBL-producing strains (e.g., Klebsiella pneumoniae).

- In vivo: Murine infection models demonstrate survival rates >95% when AMA is co-administered with carbapenems. Researchers should monitor bacterial load reduction in organs (e.g., spleen, liver) and assess toxicity via histopathology .

Q. How do analytical techniques like NMR and X-ray crystallography elucidate this compound’s binding dynamics with MBLs?

- 1H NMR : Tracks metal ion displacement (e.g., Co(II) substitution in MBLs) by monitoring chemical shifts of active-site residues.

- X-ray crystallography : Resolves binding modes at atomic resolution, identifying key interactions (e.g., carboxylate-Zn coordination). Cryo-EM is emerging for studying dynamic inhibitor-enzyme complexes .

Q. Methodological Notes

- For synthesis: Prioritize enantiopure starting materials and monitor diastereomeric ratios via chiral HPLC or LC-MS .

- For SAR studies: Combine total synthesis (e.g., sulfamidate approaches) with high-throughput screening of analog libraries .

- For mechanistic studies: Use isothermal titration calorimetry (ITC) to quantify metal-binding affinities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.